molecular formula C7H5F3N4 B1303382 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 338982-42-6

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B1303382
CAS No.: 338982-42-6
M. Wt: 202.14 g/mol
InChI Key: AFVSVXFYNSLIHR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trifluoromethyl group attached

Mechanism of Action

Target of Action

Similar compounds have shown promising anti-cancer and antibacterial properties, suggesting potential targets could be related to these biological processes.

Mode of Action

One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of the similar compound mentioned earlier, it was found to influence the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death, a process that can be exploited for therapeutic purposes, particularly in cancer treatment.

Result of Action

The result of the compound’s action can vary depending on its targets and mode of action. For instance, the similar compound discussed earlier was found to have significant anti-cancer activity, with the ability to induce apoptosis in HT-29 cells

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with a variety of enzymes, including serine/threonine kinases, which are involved in cell survival and proliferation . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, thereby influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . For instance, in cancer cell lines, this compound has been shown to up-regulate pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of caspase enzymes and induction of cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, by binding to its active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with DNA and RNA polymerases, thereby modulating the transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced glucose tolerance and improved metabolic function . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and clearance from the body. This compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation reactions . The resulting metabolites are then excreted via the renal and biliary routes. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, facilitated by membrane transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles, including the mitochondria and endoplasmic reticulum . These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing good yields of the desired product . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyridine rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazolo[4,3-a]pyridine compounds.

Scientific Research Applications

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its trifluoromethyl group, which imparts distinct chemical stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSVXFYNSLIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380709
Record name 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-42-6
Record name 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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